molecular formula C17H12N2S B1269378 2-Amino-4-biphenyl-4-ylthiophene-3-carbonitrile CAS No. 519016-83-2

2-Amino-4-biphenyl-4-ylthiophene-3-carbonitrile

Cat. No.: B1269378
CAS No.: 519016-83-2
M. Wt: 276.4 g/mol
InChI Key: PHJJRYQRHWIEFV-UHFFFAOYSA-N
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Description

2-Amino-4-biphenyl-4-ylthiophene-3-carbonitrile (ABT) is an organic compound belonging to the thiophene family. It is a novel and promising compound that has been extensively studied due to its potential applications in various fields. ABT is a highly versatile compound with a wide range of potential applications in the fields of medicine, material science, and biochemistry.

Scientific Research Applications

Potential Anti-tubercular Agent

2-Amino-4-biphenyl-4-ylthiophene-3-carbonitrile has been synthesized and characterized, revealing promising anti-tubercular activities. The compound showed greater binding affinities to Mycobacterium tuberculosis proteins than Isoniazid, a standard anti-tubercular drug, suggesting its potential as an anti-tubercular agent (Obu et al., 2021).

Synthesis of Pyrrolobenzo[b]thieno[1,4]diazepines

The compound has been used as a precursor in the synthesis of Pyrrolobenzo[b]thieno[1,4]diazepines. These compounds have potential applications in various fields due to their unique structural properties (El-Kashef et al., 2007).

Antimicrobial Activity

This compound has been used to synthesize novel Schiff bases, which showed excellent in vitro antimicrobial activity. This highlights its role as a key intermediate in developing antimicrobial agents (Puthran et al., 2019).

Electronic and Photophysical Properties

The compound has been studied for its electronic, photophysical, and thermal properties, demonstrating its potential in materials science applications. Its electrochemical properties and photoluminescence characteristics are of particular interest (Yildiz et al., 2017).

X-ray Crystallography

X-ray crystallography studies have been conducted on derivatives of this compound, providing insights into its crystal structure and molecular interactions. Such studies are essential for understanding its potential applications in various scientific fields (Sharma et al., 2015).

Synthesis of Optoelectronic and Magnetic Materials

Recently, the compound has been used in synthesizing new ferrocene-containing thiophene derivatives, indicating its utility in developing optoelectronic and magnetic materials (Rodlovskaya et al., 2019).

Safety and Hazards

The safety information and Material Safety Data Sheet (MSDS) for 2-Amino-4-biphenyl-4-ylthiophene-3-carbonitrile can be found online . It’s important to refer to these resources when handling the compound to ensure safe and appropriate use.

Properties

IUPAC Name

2-amino-4-(4-phenylphenyl)thiophene-3-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H12N2S/c18-10-15-16(11-20-17(15)19)14-8-6-13(7-9-14)12-4-2-1-3-5-12/h1-9,11H,19H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PHJJRYQRHWIEFV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=CC=C(C=C2)C3=CSC(=C3C#N)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H12N2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90350061
Record name 2-Amino-4-([1,1'-biphenyl]-4-yl)thiophene-3-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90350061
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

276.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

519016-83-2
Record name 2-Amino-4-[1,1′-biphenyl]-4-yl-3-thiophenecarbonitrile
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=519016-83-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Amino-4-([1,1'-biphenyl]-4-yl)thiophene-3-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90350061
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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